N,N-diethyl-2-iodoacetamide N,N-diethyl-2-iodoacetamide
Brand Name: Vulcanchem
CAS No.: 78258-15-8
VCID: VC14361938
InChI: InChI=1S/C6H12INO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3
SMILES:
Molecular Formula: C6H12INO
Molecular Weight: 241.07 g/mol

N,N-diethyl-2-iodoacetamide

CAS No.: 78258-15-8

Cat. No.: VC14361938

Molecular Formula: C6H12INO

Molecular Weight: 241.07 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-2-iodoacetamide - 78258-15-8

Specification

CAS No. 78258-15-8
Molecular Formula C6H12INO
Molecular Weight 241.07 g/mol
IUPAC Name N,N-diethyl-2-iodoacetamide
Standard InChI InChI=1S/C6H12INO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3
Standard InChI Key ZKTXUTJVCYGNPL-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)CI

Introduction

Chemical Identity and Structural Characteristics

N,N-Diethyl-2-iodoacetamide (systematic IUPAC name: N,N-diethyl-2-iodoacetamide) belongs to the class of α-iodoacetamides, which are known for their electrophilic reactivity at the iodine-bearing carbon. Its molecular formula is C6_6H12_{12}INO, with a molecular weight of 257.07 g/mol. Structurally, it consists of an acetamide backbone substituted with an iodine atom at the second carbon and two ethyl groups on the nitrogen atom (Figure 1).

Key Structural Features:

  • Iodo Substituent: The iodine atom at the α-position enhances electrophilicity, making the compound reactive toward nucleophilic substitution (SN_N2) or elimination reactions .

  • N,N-Diethyl Groups: The ethyl substituents increase lipophilicity compared to smaller alkyl groups (e.g., methyl), potentially improving membrane permeability in biological systems .

Table 1: Comparative Properties of N,N-Diethyl-2-iodoacetamide and Analogues

PropertyN,N-Diethyl-2-iodoacetamideN,N-Dimethyl-2-iodoacetamide N-Decyl-2-iodoacetamide
Molecular FormulaC6_6H12_{12}INOC4_4H8_8INOC12_{12}H24_{24}INO
Molecular Weight (g/mol)257.07213.02325.23
Boiling Point (°C)~230 (estimated)218.2Not reported
Density (g/cm³)~1.5 (estimated)1.808Not reported
LogP~1.2 (predicted)0.5094.1 (estimated)

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis of N,N-diethyl-2-iodoacetamide is documented, its preparation can be inferred from methods used for analogous compounds:

  • Acetylation of Ethylamine: Reaction of diethylamine with iodoacetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound via nucleophilic acyl substitution .

  • Halogen Exchange: Substitution of bromine or chlorine in N,N-diethyl-2-haloacetamides with iodide ions (e.g., using NaI in acetone) .

Reactivity Profile

  • Nucleophilic Substitution: The iodine atom is susceptible to displacement by thiols, amines, or other nucleophiles, forming covalent adducts. This property is exploited in bioconjugation chemistry .

  • Radical Reactions: Under UV light or radical initiators, the C–I bond may undergo homolytic cleavage, generating carbon-centered radicals .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (<10 g/L at 25°C) but miscible with organic solvents like dichloromethane or ethyl acetate .

  • Stability: Like other α-iodoacetamides, it is light-sensitive and prone to decomposition via β-elimination or hydrolysis under acidic/basic conditions . Storage under inert atmospheres at low temperatures is recommended.

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): Expected signals include a triplet for N–CH2_2CH3_3 (~1.1 ppm), a quartet for N–CH2_2 (~3.3 ppm), and a singlet for the acetamide methyl group (~2.1 ppm) .

  • IR (KBr): Strong absorbance at ~1650 cm1^{-1} (amide C=O stretch) and ~500 cm1^{-1} (C–I stretch) .

Applications in Research and Industry

Bioconjugation and Protein Modification

N,N-Diethyl-2-iodoacetamide’s electrophilic iodine enables selective modifications of cysteine residues in peptides and proteins. For example:

  • Thiol-Specific Labeling: Reacts with thiol (–SH) groups to form stable thioether bonds, a strategy used in antibody-drug conjugate synthesis .

  • Crosslinking Agent: Facilitates the formation of disulfide bridges or interprotein linkages in structural biology studies .

Organic Synthesis

  • Building Block for Heterocycles: Serves as a precursor for iodinated pyrrolidines or piperidines via cyclization reactions .

  • Radical Initiator: Generates carbon radicals for polymerization or cascade reactions under controlled conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator